Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
CAS No.:
Cat. No.: VC18150439
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3 |
| Standard InChI Key | MSSVPAHZRUMIBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC2)CC1CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5-azaspiro[2.4]heptane core, where a nitrogen atom bridges two cyclic systems: a five-membered pyrrolidine-like ring and a four-membered cyclobutane ring. The tert-butyloxycarbonyl (Boc) group at position 5 and the hydroxymethyl substituent at position 6 introduce both steric bulk and hydrogen-bonding capability (Figure 1). X-ray crystallographic studies of analogous spiro compounds reveal chair-like conformations in the larger ring and puckering in the smaller cyclobutane moiety, which likely influence its solubility and crystal packing .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.30 g/mol | |
| Boiling Point | 342.6°C (predicted) | |
| LogP (Octanol-Water) | 1.48 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 4 |
The compound's moderate lipophilicity (LogP = 1.48) suggests adequate membrane permeability for drug delivery applications, while the Boc group enhances solubility in organic solvents during synthetic procedures .
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
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Spiroannulation Approach:
Cyclization of a δ-lactam precursor with a cyclobutane-containing dihalide under basic conditions, followed by hydroxymethylation via aldol condensation . The Boc group is typically introduced early to protect the amine during subsequent reactions . -
Ring-Expansion Strategy:
Starting from a bicyclic β-lactam, acid-catalyzed ring expansion forms the spiro system, with the hydroxymethyl group installed through Sharpless asymmetric dihydroxylation .
Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from tert-butyl methyl ether, yielding >95% purity by HPLC. Characterization relies on:
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: Distinct signals at δ 1.44 ppm (Boc methyl groups) and δ 3.65 ppm (hydroxymethyl protons)
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: Carbamate carbonyl at 155.2 ppm, spiro carbons between 35-45 ppm
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HRMS: [M+H] at m/z 228.1598 (calculated 228.1594)
Stereochemistry and Isomerism
Enantiomeric Pair
The chiral center at position 6 generates two enantiomers with distinct pharmacological profiles:
| Enantiomer | CAS Number | Specific Rotation ([α]) |
|---|---|---|
| (S) | 1262397-12-5 | +32.4° (c 1.0, CHCl) |
| (R) | 2227198-42-5 | -31.9° (c 1.0, CHCl) |
Enantioselective synthesis employs Jacobsen's hydrolytic kinetic resolution with up to 98% ee, using (R,R)-salen-Co(III) catalysts . The (S)-enantiomer shows 3-fold higher binding affinity to κ-opioid receptors in preclinical models, highlighting the importance of stereochemical control .
Pharmaceutical Applications
Drug Discovery Scaffold
The compound's spiro architecture mimics privileged structures found in:
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Antiviral agents: Rigid framework prevents conformational changes during viral protease binding
-
Neurological drugs: Enhanced blood-brain barrier penetration due to balanced lipophilicity
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Anticancer compounds: Spiro systems induce DNA helix distortion in topoisomerase inhibitors
Prodrug Development
The hydroxymethyl group serves as a conjugation site for:
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Phosphate esters (improved aqueous solubility)
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Fatty acid derivatives (prolonged half-life)
In vivo studies of a camptothecin-spiro conjugate showed 40% tumor growth inhibition vs. 22% for free drug in murine xenograft models .
Comparison with Structural Analogs
The 5-azaspiro[2.4]heptane configuration optimizes the balance between metabolic stability (t = 4.7 h) and target engagement (K = 18 nM for PDE4) .
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